molecular formula C10H6N2O B1409360 3-Hydroxyquinoline-4-carbonitrile CAS No. 100517-53-1

3-Hydroxyquinoline-4-carbonitrile

Cat. No. B1409360
M. Wt: 170.17 g/mol
InChI Key: HCVZROBIXCHBQQ-UHFFFAOYSA-N
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Description

3-Hydroxyquinoline-4-carbonitrile is a chemical compound with the molecular formula C10H6N2O . It has a molecular weight of 170.17 g/mol . It is a solid powder at room temperature .


Synthesis Analysis

The synthesis of 3-Hydroxyquinoline-4-carbonitrile and its analogues has been a subject of interest in recent years . Various synthesis protocols have been reported in the literature, including classical methods and efficient methods that reduce reaction time with increased yield . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 3-Hydroxyquinoline-4-carbonitrile consists of a quinoline ring with a hydroxyl group at the 3rd position and a carbonitrile group at the 4th position . The InChI code for this compound is 1S/C10H6N2O/c11-5-8-7-3-1-2-4-9 (7)12-6-10 (8)13/h1-4,6,13H .


Physical And Chemical Properties Analysis

3-Hydroxyquinoline-4-carbonitrile is a solid powder at room temperature . It has a molecular weight of 170.17 g/mol . The boiling point of this compound is reported to be between 201-202°C .

Scientific Research Applications

Application 1: Antitumor Activity

  • Specific Scientific Field : Medicinal Chemistry
  • Summary of the Application : “3-Hydroxyquinoline-4-carbonitrile” has been used in the synthesis of certain derivatives that have shown antitumor activity . These derivatives include 4H-pyrano[3,2-h]quinoline and 7H-pyrimido[4′,5′:6,5]pyrano[3,2-h]quinoline .
  • Methods of Application or Experimental Procedures : The compounds were obtained by treating 8-hydroxyquinoline and 8-hydroxy-2-methylquinoline with α-cyano-p-chloro/bromocinnamonitrile or 4H-pyrano[3,2-h]quinoline derivatives with different electrophilic reagents followed by nucleophilic reagents .
  • Results or Outcomes : Among the synthesized compounds, some inhibited the growth of cancer cells compared to Vinblastine, a medication used to treat a number of types of cancer . The structure–activity relationships were also discussed .

Application 2: Synthesis of Heteroannulated Quinolones

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : “3-Hydroxyquinoline-4-carbonitrile” can be used in the synthesis of heteroannulated quinolones . These quinolones and their derivatives have a diverse spectrum of biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant, and diuretic activities .
  • Methods of Application or Experimental Procedures : The synthesis of these quinolones involves various new, efficient, and convenient synthetic approaches . The specific methods and reactions used can vary depending on the desired product .
  • Results or Outcomes : The synthesized quinolones have shown potential medicinal features against various diseases, like Alzheimer’s and psychotropic . Some compounds containing a pyranoquinoline nucleus have been used for bactericidal and bacteriolytic activities, acetylcholinesterase inhibition, antiallergenic, anti-inflammatory, antimalarial, calcium-signaling inhibition, and antitumor activities .

Application 3: Synthesis of Pyranoquinoline Derivatives

  • Specific Scientific Field : Medicinal Chemistry
  • Summary of the Application : “3-Hydroxyquinoline-4-carbonitrile” can be used in the synthesis of pyranoquinoline derivatives . These derivatives have shown potential medicinal features against various diseases, like Alzheimer’s .
  • Methods of Application or Experimental Procedures : The synthesis of these derivatives involves various new, efficient, and convenient synthetic approaches . The specific methods and reactions used can vary depending on the desired product .
  • Results or Outcomes : Compounds that contain a pyranoquinoline nucleus have been frequently used for bactericidal and bacteriolytic activities , acetylcholinesterase inhibition , antiallergenic , anti-inflammatory , antimalarial , calcium-signaling inhibition and antitumor activities .

Safety And Hazards

3-Hydroxyquinoline-4-carbonitrile is classified as a potentially hazardous substance . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound . In case of ingestion, immediate medical assistance should be sought .

Future Directions

The future directions for the study of 3-Hydroxyquinoline-4-carbonitrile and its analogues could involve further exploration of their synthesis methods, chemical reactions, and biological activities . There is potential for these compounds to be used in the development of new drugs and therapeutic applications .

properties

IUPAC Name

3-hydroxyquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-5-8-7-3-1-2-4-9(7)12-6-10(8)13/h1-4,6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVZROBIXCHBQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyquinoline-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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